(2R)-2-(((3R)-3-(1,3-Benzodioxol-5-yl)-3-(((6-methoxy-2-naphthyl)sulfonyl)amino)propanoyl)amino)-3-(4-(((2R,6S)-2,6-dimethylpiperidinyl)methyl)phenyl)-N-isopropyl-N-methylpropanamide hydrochloride, commonly known as SSR240612, is a synthetic, non-peptide antagonist of the bradykinin B1 receptor (B1R). [, , , ] Bradykinin receptors are G protein-coupled receptors involved in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. SSR240612 acts by selectively binding to B1R, blocking the binding of endogenous agonists like des-Arg9-bradykinin and preventing the downstream signaling cascade associated with B1R activation. [, ] This selective antagonism makes SSR240612 a valuable tool for investigating the role of B1R in various disease models and exploring its potential as a therapeutic target.
SSR240612 is a novel non-peptide antagonist specifically targeting the bradykinin B1 receptor. It has garnered attention for its potential therapeutic applications in pain management and inflammatory disorders. The compound was first characterized in a study that demonstrated its efficacy in various animal models when administered orally, marking a significant advancement in the pharmacological targeting of bradykinin receptors .
SSR240612 is classified as a bradykinin B1 receptor antagonist. It is derived from a complex synthetic process that involves multiple chemical reactions to construct its unique molecular framework. The compound has been extensively studied for its pharmacological properties and therapeutic potential, particularly in the context of pain and inflammation .
The synthesis of SSR240612 involves several key steps, employing advanced organic chemistry techniques. The compound's synthesis has been detailed in various publications, highlighting the following processes:
SSR240612 has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a bradykinin B1 receptor antagonist. The chemical formula is C_{24}H_{32}N_{4}O_{5}S, and its molecular weight is approximately 484.60 g/mol. Key features of its structure include:
The three-dimensional conformation of SSR240612 can be visualized using molecular modeling software, which aids in understanding its interaction with the bradykinin B1 receptor .
The reactions involved in synthesizing SSR240612 primarily focus on forming stable bonds between various functional groups while maintaining the integrity of sensitive moieties. Notable reactions include:
These reactions are carefully controlled to optimize yield and minimize by-products .
SSR240612 exerts its pharmacological effects by selectively antagonizing the bradykinin B1 receptor. The mechanism involves:
SSR240612 exhibits several notable physical properties:
Key chemical properties include:
SSR240612 has significant potential applications in scientific research and therapeutic development:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: